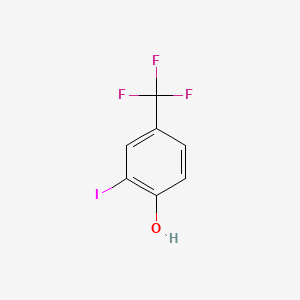

2-Iodo-4-(trifluoromethyl)phenol

Description

Significance of Phenolic Scaffolds in Organic Synthesis and Medicinal Chemistry

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry. ijhmr.comijhmr.com Their inherent reactivity and widespread availability make them versatile starting materials for a vast array of chemical transformations. In medicinal chemistry, the phenolic moiety is a recurring motif in both natural products and synthetic drugs, with a significant number of FDA-approved pharmaceuticals containing this structural feature. acs.org The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing molecular interactions with biological targets. ijhmr.comijhmr.com

Role of Halogenation in Modulating Reactivity and Biological Activity

The introduction of halogen atoms onto a phenolic ring profoundly alters its chemical and biological characteristics. Halogenation can influence the acidity of the phenolic proton, direct the regioselectivity of subsequent reactions, and provide a handle for further functionalization through cross-coupling reactions. mystudycart.comresearchgate.net In a biological context, halogenation can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. nih.gov The type of halogen also matters; for instance, iodinated phenols have shown distinct effects on mitochondrial energy transfer compared to other halogenated counterparts. nih.gov

Impact of Trifluoromethyl Groups on Electronic Properties and Lipophilicity

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature significantly impacts the electronic environment of the aromatic ring, which can be crucial for the efficacy of many drugs. mdpi.comnih.gov This electronic effect also influences the acidity of the phenolic proton. Furthermore, the -CF3 group substantially increases the lipophilicity of a molecule, a property that can enhance its ability to cross biological membranes. mdpi.comnih.gov This combination of electronic and lipophilic effects makes the trifluoromethyl group a valuable substituent in the design of new pharmaceuticals and agrochemicals. mdpi.comnih.gov

Overview of 2-Iodo-4-(trifluoromethyl)phenol within the Context of Functionalized Arenes

This compound emerges as a particularly interesting functionalized arene due to the synergistic effects of its three key components: the phenolic hydroxyl group, the iodine atom, and the trifluoromethyl group. This trifecta of functional groups provides a unique platform for synthetic chemists. The iodine atom at the ortho position to the hydroxyl group offers a prime site for various cross-coupling reactions, allowing for the construction of complex molecular architectures. The trifluoromethyl group at the para position exerts a strong electron-withdrawing effect, influencing the reactivity of the entire molecule. This compound serves as a valuable intermediate in both organic synthesis and the development of pharmaceutical agents. fishersci.noalfachemch.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDCXUYQUSFQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468800 | |

| Record name | 2-iodo-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463976-21-8 | |

| Record name | 2-iodo-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 4 Trifluoromethyl Phenol and Its Precursors

Direct Iodination Approaches

Direct iodination involves the introduction of an iodine atom directly onto the aromatic ring of the phenol (B47542).

A common and effective method for synthesizing 2-Iodo-4-(trifluoromethyl)phenol is the direct iodination of 4-(trifluoromethyl)phenol (B195918).

The synthesis is typically carried out by reacting 4-(trifluoromethyl)phenol with iodine and sodium bicarbonate in a solvent mixture of tetrahydrofuran (B95107) (THF) and water. chemicalbook.com The reaction involves adding a mixture of iodine and sodium bicarbonate to a solution of α,α,α-trifluoro-p-cresol in THF and water. chemicalbook.com This mixture is then left to react at room temperature overnight. chemicalbook.com

Reaction Components and Conditions:

| Component | Role | Molar Ratio (to substrate) | Solvent System | Temperature |

| α,α,α-Trifluoro-p-cresol | Substrate | 1 | THF/Water (1:1) | Room Temperature |

| Iodine | Iodinating Agent | ~1.1 | ||

| Sodium Bicarbonate | Base | ~1.1 |

Following the reaction, the excess iodine is neutralized. This is indicated by a color change from deep violet to brown and is often achieved by adding a 5% solution of thiourea (B124793). chemicalbook.com The reaction mixture is then extracted with a suitable organic solvent, such as ether. chemicalbook.com The combined organic extracts are dried, filtered, and concentrated to yield a crude product, typically a brown oil. chemicalbook.com

Further purification is necessary to isolate the desired this compound from unreacted starting material and byproducts. chemicalbook.com Distillation under reduced pressure is a common method for this purification. chemicalbook.com For instance, the crude oil can be distilled at 105°C at a pressure of 44 mm Hg. chemicalbook.com

Workup and Purification Steps:

| Step | Procedure | Purpose |

| Quenching | Addition of 5% thiourea solution | To remove excess iodine |

| Extraction | Using ether (3x100 mL) | To separate the product from the aqueous layer |

| Drying & Concentration | Drying the extract, filtering, and concentrating | To remove the solvent and obtain the crude product |

| Purification | Distillation (bp 105° C at 44 mm Hg) | To isolate the pure product from impurities |

The reported yield for this synthesis is approximately 75%, though the resulting product may still be mixed with the starting α,α,α-trifluoro-p-cresol. chemicalbook.com Optimizing the yield would involve carefully controlling the stoichiometry of the reactants to ensure complete conversion of the starting material. Fine-tuning the reaction time and temperature could also enhance the reaction's efficiency. Additionally, optimizing the purification process, such as using column chromatography, could lead to a higher purity of the final product.

The synthesis of other iodinated trifluoromethylphenols provides a useful comparison for understanding the regioselectivity and reactivity of these compounds.

The synthesis of 2-Iodo-5-(trifluoromethyl)phenol starts from 3-(trifluoromethyl)phenol (B45071). uni.luepo.org While specific details of the direct iodination of 3-(trifluoromethyl)phenol are not as readily available in the provided context, the synthesis of trifluoromethylphenols, in general, can be achieved through various routes, including the hydrogenation of trifluoromethylphenyl benzyl (B1604629) ethers. epo.org The position of the trifluoromethyl group significantly influences the position of iodination due to its electron-withdrawing nature. epo.org

Comparison with Iodination of Other Trifluoromethylated Phenols

Mechanistic Considerations of Regioselectivity in Iodination Reactions

The direct iodination of 4-(trifluoromethyl)phenol is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction, which dictates the position of the incoming iodine atom, is governed by the directing effects of the existing substituents on the benzene (B151609) ring: the hydroxyl (-OH) group and the trifluoromethyl (-CF3) group.

The hydroxyl group is a powerful activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the Wheland intermediate) formed during the substitution at these positions. Conversely, the trifluoromethyl group is a strong electron-withdrawing group and is considered deactivating and meta-directing. vaia.comyoutube.com It destabilizes the carbocation intermediates formed during ortho and para attack.

In the case of 4-(trifluoromethyl)phenol, the two substituents are para to each other. The powerful ortho, para-directing effect of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho to it (C2 and C6). Since both ortho positions are equivalent, the iodination primarily yields this compound. The reaction is typically carried out using elemental iodine in the presence of a base or an oxidizing agent to generate a more electrophilic iodine species. osu.eduwikipedia.org

Directed ortho-Lithiation Strategies for Functionalization

An alternative and highly regioselective method for the synthesis of this compound involves directed ortho-lithiation. wikipedia.orgbaranlab.org This strategy offers excellent control over the position of functionalization.

To prevent the acidic phenolic proton from interfering with the strongly basic organolithium reagent, the hydroxyl group of 4-(trifluoromethyl)phenol is first protected. A common and effective protecting group for this purpose is the tetrahydropyranyl (THP) group. researchgate.netresearchgate.net The resulting THP-protected 4-(trifluoromethyl)phenol serves as the substrate for the lithiation step.

The lithiation is typically performed by treating the protected phenol with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The THP-ether oxygen acts as a directed metalation group (DMG), coordinating to the lithium atom and directing the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This results in the formation of a lithiated intermediate specifically at the C2 position.

The generated aryllithium intermediate is a potent nucleophile and can be readily quenched with an electrophilic iodine source. commonorganicchemistry.com Molecular iodine (I2) is commonly used for this purpose. The addition of iodine to the reaction mixture results in the displacement of the lithium atom and the introduction of an iodine atom at the C2 position, yielding the THP-protected this compound.

The use of protecting groups is a crucial aspect of multi-step organic synthesis, allowing for the selective modification of one functional group in the presence of others. oup.comwikipedia.orgfiveable.me In the synthesis of this compound via directed ortho-lithiation, the tetrahydropyranyl (THP) group plays a pivotal role. researchgate.netlookchem.com

The THP group is introduced by reacting the phenol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. total-synthesis.comrsc.org This forms a THP ether, which is stable under the basic conditions of the lithiation reaction. organic-chemistry.orgnih.gov

Table 1: Comparison of Deprotection Methods for THP Ethers

| Reagent/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| LiCl, H₂O | DMSO | 90 °C | 6 h | High | acs.orgacs.org |

| Iodine | Methanol | Room Temp. | Variable | High | tandfonline.com |

| Acetic Acid, H₂O, THF | THF | Room Temp. | Variable | High | total-synthesis.com |

| PPTS | Ethanol | Room Temp. | Variable | High | total-synthesis.com |

Advanced Synthetic Protocols

Hypervalent iodine reagents have emerged as versatile and environmentally friendly reagents in organic synthesis, capable of mediating a wide range of transformations, including the functionalization of phenols. researchgate.netorganic-chemistry.orgacs.org These reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), can act as electrophilic iodine sources or as oxidants to facilitate iodination. wikipedia.orgfrontiersin.org

In the context of synthesizing this compound, a hypervalent iodine reagent can be used in conjunction with an iodine source like elemental iodine or an iodide salt. The hypervalent iodine species activates the iodine source, making it more electrophilic and promoting the iodination of the electron-rich phenol ring. researchgate.netdiva-portal.org The mechanism often involves the formation of an aryloxyiodonium(III) intermediate, which then undergoes nucleophilic attack by an iodide ion or rearranges to incorporate the iodine atom onto the aromatic ring. researchgate.netwikipedia.org The use of chiral hypervalent iodine reagents has also been explored for enantioselective transformations of phenols. researchgate.net

Exploration of Hypervalent Iodine Reagents in Phenol Functionalization

Preparation of Electron-Deficient Chiral Hypervalent Iodine Reagents

This compound serves as a precursor for the synthesis of electron-deficient chiral hypervalent iodine(III) reagents. These reagents are valuable in asymmetric synthesis due to their ability to induce chirality in various transformations. The electron-withdrawing trifluoromethyl group at the 4-position of the phenol enhances the electrophilicity and oxidizing potential of the corresponding hypervalent iodine species.

The preparation of such reagents often involves the oxidation of the parent iodoarene. While specific syntheses starting directly from this compound are not extensively detailed in the provided results, the general principle involves the oxidation of the iodine center to a higher valence state, typically I(III) or I(V), and the introduction of chiral ligands. nih.govbeilstein-journals.org For instance, chiral lactic acid-based hypervalent iodine reagents have been prepared and their reactivity investigated in oxidative rearrangements. nih.gov The synthesis of these reagents generally involves the reaction of an iodoarene with an oxidizing agent in the presence of a chiral acid. The electron-deficient nature of the aryl backbone, as in the case of this compound, is expected to enhance the reactivity of the resulting chiral hypervalent iodine reagent. nih.gov

Application in Oxidative Rearrangements and Other Transformations

Hypervalent iodine reagents, including those derived from electron-deficient iodoarenes, are widely used to mediate a variety of oxidative rearrangements and other chemical transformations. sioc-journal.cncardiff.ac.ukrsc.org These reagents are known for their low toxicity and mild reaction conditions compared to many heavy metal-based oxidants. sioc-journal.cn

Oxidative rearrangements facilitated by hypervalent iodine compounds include 1,2-aryl migrations and ring expansions. sioc-journal.cnnih.gov For example, [bis(trifluoroacetoxy)iodo]benzene, a common hypervalent iodine(III) reagent, has been used to mediate the oxidative rearrangement of 4-arylbut-3-enoic acids to 4-arylfuran-2(5H)-ones in good yields. nih.gov The mechanism of these rearrangements often involves a cationic intermediate. nih.gov Chiral hypervalent iodine reagents have been employed in attempts to achieve asymmetric oxidative rearrangements, although with varying degrees of success in terms of enantioselectivity. nih.gov

The electron-deficient nature of hypervalent iodine reagents derived from this compound would likely enhance their oxidizing capacity, making them potent reagents for such transformations. The specific applications of a hypervalent iodine reagent based on this particular phenol would be an area for further investigation.

Chemoselective O-Alkylation Strategies Involving Iodinated Pyrimidines (Analogous Systems)

The study of chemoselective alkylation is crucial in organic synthesis, particularly when a molecule possesses multiple reactive sites. In the context of phenols, O-alkylation is a common transformation. Research on analogous systems, such as the alkylation of pyrimidin-2(1H)-ones, provides valuable insights into achieving chemoselectivity.

In the synthesis of O-alkylated pyrimidines, it has been demonstrated that using 4-(iodomethyl)pyrimidines as alkylating agents leads to high yields and excellent chemoselectivity for O-alkylation over N-alkylation. nih.govacs.orgnih.gov The nature of the leaving group on the alkylating agent plays a significant role, with iodinated derivatives showing superior reactivity compared to their brominated or chlorinated counterparts. nih.govacs.org The reaction conditions, such as the base and solvent, can also be optimized to favor the desired O-alkylated product. nih.govresearchgate.net These findings in analogous pyrimidine (B1678525) systems suggest that for the O-alkylation of phenols like this compound, the choice of an appropriate iodinated alkylating agent could be key to achieving high efficiency and selectivity.

Green Chemistry Considerations in Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of renewable resources, less hazardous reagents, and energy-efficient processes.

In the context of reactions involving phenols and their derivatives, several green approaches have been explored. For instance, the use of concentrated solar radiation as a renewable energy source and natural catalysts like lemon juice has been demonstrated for the synthesis of quinazolinone derivatives from anthranilamide and various aldehydes. nih.gov This method avoids toxic reagents and energy-intensive procedures, achieving high product yields in short reaction times. nih.gov

For the synthesis and functionalization of phenols, photocatalysis offers a green alternative by utilizing visible light as an energy source, often under mild conditions. rsc.orgacs.org The development of recyclable photocatalysts further enhances the sustainability of these processes. acs.org While not specifically documented for this compound, applying these green chemistry principles, such as using environmentally benign solvents, renewable energy sources, and catalytic systems, would be a key consideration in developing sustainable synthetic routes for this compound and its derivatives.

Reactivity and Mechanistic Investigations of 2 Iodo 4 Trifluoromethyl Phenol

Influence of Trifluoromethyl and Iodo Substituents on Aromatic Reactivity

The presence of both a trifluoromethyl group and an iodine atom on the phenol (B47542) ring significantly modulates its reactivity towards electrophilic and nucleophilic substitution reactions.

Electronic Effects and Resonance Stabilization

In 2-Iodo-4-(trifluoromethyl)phenol, the strong deactivating nature of the -CF3 group at the para position and the deactivating inductive effect of the -I group at the ortho position make the aromatic ring electron-deficient. This reduced electron density generally hampers electrophilic aromatic substitution reactions.

Steric Hindrance Considerations

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. youtube.com In this compound, the iodine atom at the 2-position is relatively large, and the trifluoromethyl group at the 4-position is also bulky. This steric bulk can hinder the approach of reagents to the adjacent positions on the aromatic ring, influencing the regioselectivity of reactions. For instance, reactions at the 3- and 5-positions might be sterically hindered by the adjacent iodo and trifluoromethyl groups, respectively.

Cleavage and Transformation Pathways

The functional groups of this compound can undergo various cleavage and transformation reactions under specific conditions.

Dehalogenation Reactions (e.g., reductive deiodination)

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage. Reductive deiodination, the removal of the iodine atom and its replacement with a hydrogen atom, is a common transformation for aryl iodides. This can be achieved using various reducing agents. While specific studies on the reductive deiodination of this compound are not prevalent in the searched literature, the general reactivity of aryl iodides suggests that this reaction is feasible.

Hydrolysis of Trifluoromethyl Groups (Inference from 2-trifluoromethylphenol)

The trifluoromethyl group is generally stable but can undergo hydrolysis under certain conditions to form a carboxylic acid group (-COOH). Studies on related compounds like trifluoromethylphenols (TFMPs) provide insight into this process. rsc.orgrsc.orgchemrxiv.orgrsc.org The hydrolysis of the -CF3 group is a significant transformation as it can lead to the formation of different chemical species.

The hydrolysis of TFMPs, including 2-trifluoromethylphenol (2-TFMP), has been investigated under aqueous conditions. rsc.orgchemrxiv.org The reaction typically proceeds to form the corresponding hydroxybenzoic acid and fluoride (B91410) ions. rsc.orgrsc.orgchemrxiv.org For 2-TFMP, hydrolysis has been observed in buffered solutions with pH ranging from 7 to 10.8. rsc.org This suggests that the hydrolysis of the trifluoromethyl group in this compound would likely also be pH-dependent.

The defluorination of trifluoromethylphenols is a key step in the hydrolysis of the -CF3 group. rsc.org The rate of this reaction is influenced by the position of the substituents on the phenol ring. rsc.org

Research on TFMPs indicates that the defluorination process is substituent-dependent. rsc.orgrsc.org For instance, 2-TFMP and 4-TFMP undergo hydrolysis, while 3-TFMP shows resistance to it. rsc.org The mechanism for the defluorination of 2- and 4-TFMP is proposed to be facilitated by β-elimination via a conjugated structure that stabilizes the phenolate (B1203915) anion. rsc.org Density functional theory (DFT) calculations suggest that the key defluorination step likely proceeds through an E1cb mechanism. rsc.orgrsc.orgchemrxiv.org This process is initiated by the deprotonation of the phenol, highlighting the importance of pH in the reaction kinetics. rsc.orgrsc.org High-resolution mass spectrometry has identified intermediates such as benzoyl fluoride in the hydrolysis of 4-TFMP. rsc.orgrsc.orgchemrxiv.org

The table below summarizes the observed degradation and products for various trifluoromethylphenols, which can be used to infer the potential behavior of this compound.

| Compound | pH Range for Observed Hydrolysis | Primary Hydrolysis Products |

| 2-Trifluoromethylphenol (2-TFMP) | 7 - 10.8 | 2-Hydroxybenzoic acid, Fluoride |

| 4-Trifluoromethylphenol (4-TFMP) | 6.2 - 10.8 | 4-Hydroxybenzoic acid, Fluoride |

| 2-Chloro-4-(trifluoromethyl)phenol | 6.2 - 10.8 | Corresponding hydroxybenzoic acid, Fluoride |

| 3-Trifluoromethylphenol (3-TFMP) | No hydrolysis observed | - |

Data sourced from a study on the spontaneous aqueous defluorination of trifluoromethylphenols. rsc.org

Influence of pH and Other Environmental Factors on Hydrolysis

The hydrolysis of trifluoromethylphenols, a class of compounds to which this compound belongs, is notably influenced by pH. Research on the related compound, 2-trifluoromethylphenol, demonstrates that the rate of hydrolysis increases at higher pH levels. nih.gov In a phosphate (B84403) buffer at a neutral pH of 7.4 and a temperature of 37°C, the half-life for the hydrolysis of 2-trifluoromethylphenol was determined to be 6.9 hours. nih.gov This process involves the consecutive liberation of fluoride anions.

Further studies on the isomeric 4-trifluoromethylphenol support these findings, indicating that it undergoes spontaneous hydrolysis in an aqueous buffer at physiological pH. nih.gov The hydrolysis of these compounds is generally not affected by other environmental factors such as the presence of oxygen, sunlight, or trace elements typically found in natural water. nih.gov This was confirmed through incubation experiments using lake water, which showed no significant deviation from results obtained in distilled water. nih.gov

Table 1: Hydrolysis Data for 2-Trifluoromethylphenol

| Parameter | Value | Conditions |

|---|---|---|

| Half-life | 6.9 hours | pH 7.4, 37°C |

| Activation Energy (Ea) | 25.1 kcal mol⁻¹ | N/A |

Formation of Difluoro-quinone Methide Intermediates

The hydrolysis of certain trifluoromethylphenols proceeds through the formation of highly reactive intermediates. A transition metal-free defluorinative method has been developed for 2-(trifluoromethyl)phenol (B147641) that leads to the synthesis of chromones. nih.gov This reaction occurs through a previously unexplored [4+2] annulation of an in situ-generated reactive difluoro-quinone methide with 1,3-dicarbonyl compounds. nih.gov

Similarly, studies on the 4-trifluoromethylphenol isomer show that it spontaneously hydrolyzes at physiological pH to form 4-hydroxybenzoic acid via a quinone methide intermediate. nih.gov This intermediate is reactive enough to be trapped by glutathione. nih.gov The formation of a p-quinone methide intermediate has also been identified in the enzymatic oxidative demethylation of other phenol derivatives, highlighting this as a potential mechanistic pathway for appropriately substituted phenols. nih.gov This distinct mode of reactivity is applicable to a diverse range of substrates under mild conditions. nih.gov

Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring makes this compound a suitable substrate for various transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (General Relevance for Aryl Halides)

Aryl halides are common starting materials for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are a dominant method in synthetic chemistry, though the role of the solvent is a critical and complex parameter. rsc.org For iodo-containing compounds, several powerful palladium-catalyzed reactions are applicable for C-C and C-P bond formation. nih.govacs.org These include:

Sonogashira Coupling: Reaction with terminal alkynes.

Heck Coupling: Reaction with alkenes. nih.gov

Suzuki Coupling: Reaction with boronic acids or esters. nih.gov

Negishi Coupling: Reaction with organozinc reagents. nih.gov

Kumada Coupling: Reaction with Grignard reagents. nih.gov

These reactions often proceed smoothly at room temperature, sometimes without the need for a phosphine (B1218219) ligand. nih.gov Furthermore, protocols utilizing molecular oxygen as a reoxidant for the palladium(0) species have been developed, enabling a shift from a Pd(0) to a Pd(II) catalytic cycle under base-free conditions. nih.gov

Copper-Catalyzed Coupling Reactions (General Relevance for Aryl Halides)

Copper-catalyzed cross-coupling reactions represent another important class of transformations for aryl halides. These methods are often complementary to palladium-catalyzed systems. Copper catalysis is effective for forming C-P bonds through the coupling of aryl halides with phosphorus-containing nucleophiles. researchgate.net Additionally, copper-catalyzed cross-coupling has been successfully applied to the reaction between alkyl (pseudo)halides and Grignard reagents, demonstrating its utility in forming C-C bonds with a variety of substrates. nih.gov

C-C Bond Formation Methodologies

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is well-suited for such transformations via cross-coupling. The palladium-catalyzed reactions mentioned previously (Suzuki, Heck, Negishi, Sonogashira, Kumada) are premier examples of C-C bond formation methodologies applicable to this aryl iodide. nih.gov For instance, the Suzuki coupling would allow for the introduction of a new aryl or vinyl group by reacting this compound with an appropriate boronic acid in the presence of a palladium catalyst and a base.

Table 2: Examples of Palladium-Catalyzed C-C Bond Forming Reactions

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki | Organoboron Reagent | C(sp²)–C(sp²), C(sp²)–C(sp³) |

| Heck | Alkene | C(sp²)–C(sp²) |

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) |

| Negishi | Organozinc Reagent | C(sp²)–C(sp²), C(sp²)–C(sp³) |

Derivatization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can be readily derivatized to alter its reactivity or for analytical purposes.

One common strategy is to convert the phenol into an aryl nonafluorobutanesulfonate (nonaflate). This is achieved by reacting the phenol with nonaflyl fluoride in the presence of a base like triethylamine. acs.org This derivatization transforms the hydroxyl group into an excellent leaving group, making the compound suitable for a wider range of palladium-catalyzed cross-coupling reactions, particularly for C-P bond formation. acs.org

For analytical applications, the phenolic hydroxyl group can be targeted in pre-column derivatization methods. For example, a cost-effective and commercially available reagent, p-bromophenacyl bromide, can be used to introduce a bromine atom into the molecule. rsc.org This allows for element-selective detection and quantification using techniques like liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). rsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Trifluoromethylphenol |

| 4-Trifluoromethylphenol |

| Salicylic acid |

| Difluoro-quinone methide |

| Chromones |

| 1,3-Dicarbonyl compounds |

| 4-Hydroxybenzoic acid |

| Glutathione |

| 4-(Methoxymethyl)phenol |

| Aryl nonaflates |

| 4-Hydroxybenzotrifluoride |

| p-Bromophenacyl bromide |

| Triethylamine |

Ether Formation

The phenolic hydroxyl group of this compound can be readily converted into an ether linkage through various synthetic methodologies. The most common approaches involve the deprotonation of the phenol to form a more nucleophilic phenoxide, which then reacts with an electrophilic alkylating agent.

One prominent method for ether synthesis is the Williamson ether synthesis . This reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces a halide or other suitable leaving group from an alkyl halide. To generate the phenoxide of this compound, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically employed. The choice of the alkylating agent is crucial, with primary alkyl halides being the most effective due to the steric sensitivity of the SN2 reaction.

Another significant method for the formation of aryl ethers is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. In the context of this compound, it can either act as the phenol component, reacting with an aryl halide, or potentially as the aryl iodide component, coupling with an alcohol. Modern Ullmann-type reactions often utilize copper(I) salts as catalysts, along with a ligand and a base, and can be performed under milder conditions than the traditional high-temperature procedures. For instance, copper(I) iodide (CuI) with a ligand such as 1,10-phenanthroline (B135089) and a base like cesium carbonate (Cs₂CO₃) has been shown to be effective for the coupling of aryl iodides with aliphatic alcohols. wikipedia.org

A specific example of ether formation from a related precursor is the synthesis of 2-iodo-4-(trifluoromethyl)phenyl tetrahydro-2H-pyran-2-yl ether. This reaction involves the protection of the phenolic hydroxyl group as a tetrahydropyranyl (THP) ether, a common strategy in multi-step synthesis. nih.gov

Table 1: Representative Conditions for Ether Formation from Aryl Iodides

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| This compound | Alkyl Halide (e.g., CH₃I) | - | K₂CO₃ | Acetone | Reflux | N/A | General Williamson Synthesis |

| This compound | Aryl Halide (e.g., Bromobenzene) | CuI / Ligand | Cs₂CO₃ | Toluene | 110 | N/A | General Ullmann Condensation |

| 4-(Trifluoromethyl)phenyl 2-tetrahydropyranyl ether | Butyllithium, then Iodine | - | - | THF | -70 to 20 | 88.7 | nih.gov |

| Aryl Iodide | Aliphatic Alcohol | CuI / 1,10-phenanthroline | Cs₂CO₃ | Toluene | 110 | Good to Excellent | wikipedia.org |

Note: "N/A" indicates that while the reaction is chemically feasible based on general principles, specific yield data for this compound was not available in the searched literature.

Esterification

The phenolic hydroxyl group of this compound can also be acylated to form esters. Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, the direct Fischer esterification with a carboxylic acid is often slow and inefficient. Therefore, more reactive acylating agents are typically used.

A common and effective method is the reaction with acyl chlorides or acid anhydrides . These reactions proceed through a nucleophilic acyl substitution mechanism. The reaction of this compound with an acyl chloride, such as acetyl chloride or benzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding phenyl ester. The base serves to neutralize the hydrogen chloride byproduct and can also act as a nucleophilic catalyst. Similarly, acid anhydrides, such as acetic anhydride (B1165640), react with the phenol, often with gentle heating or in the presence of an acid or base catalyst, to produce the ester and a carboxylic acid as a byproduct. researchgate.net

A related transformation is the formation of sulfonate esters. For example, 4-iodophenol (B32979) can be reacted with trifluoromethanesulfonic anhydride to yield 4-iodophenyl trifluoromethanesulfonate, a valuable intermediate in cross-coupling reactions. rsc.org A similar reaction would be expected for this compound.

Table 2: General Conditions for Esterification of Phenols

| Phenol | Acylating Agent | Catalyst/Base | Solvent | Temperature | Product | Reference |

| Phenol | Acyl Chloride | Pyridine | Dichloromethane | Room Temp. | Phenyl Ester | researchgate.net |

| Phenol | Acid Anhydride | Heat or Catalyst | Neat or Solvent | Varies | Phenyl Ester | researchgate.net |

| 4-Iodophenol | Trifluoromethanesulfonic Anhydride | Pyridine | Dichloromethane | 0 °C to Room Temp. | 4-Iodophenyl trifluoromethanesulfonate | rsc.org |

Radical Chemistry Involving this compound

The carbon-iodine bond in this compound is the weakest bond in the aromatic ring and is susceptible to homolytic cleavage, making the compound a potential precursor for aryl radicals. This reactivity can be harnessed in various radical-mediated transformations.

Photochemical Cleavage: Ultraviolet (UV) photolysis of iodoaromatic compounds can lead to the homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical. Studies on similar halophenols, such as 4-iodophenol, have shown that C-I bond fission occurs upon UV excitation. researchgate.net The resulting 2-hydroxy-5-(trifluoromethyl)phenyl radical could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to an unsaturated system.

Radical Cyclizations: If an unsaturated moiety is present in a suitable position relative to the iodo group, intramolecular radical cyclization can occur. For instance, an O-alkenyl derivative of this compound could potentially undergo a radical cyclization initiated by the cleavage of the C-I bond to form a heterocyclic system. These reactions are often initiated by radical initiators like azobisisobutyronitrile (AIBN) in the presence of a reducing agent such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS).

The phenolic hydroxyl group itself can also be involved in radical chemistry. Phenoxyl radicals can be generated through hydrogen atom abstraction from the hydroxyl group. These radicals are stabilized by resonance with the aromatic ring. The presence of the electron-withdrawing trifluoromethyl group would influence the stability and reactivity of such a phenoxyl radical.

Spectroscopic Analysis of this compound: A Methodological Overview

The structural elucidation and characterization of this compound, a halogenated and fluorinated phenolic compound, relies on a suite of sophisticated spectroscopic techniques. These methods provide detailed insights into the molecular architecture, functional groups, and atomic connectivity of the molecule and its derivatives. This article explores the principal spectroscopic methodologies employed for the analysis of this compound.

Applications in Organic Synthesis

Use as a Building Block in Cross-Coupling Reactions

The presence of the iodo group makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules. Examples of such reactions include:

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to form substituted alkynes. nih.gov

Heck Coupling: Reaction with alkenes to form substituted alkenes. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

Kumada and Negishi Couplings: Reactions with Grignard and organozinc reagents, respectively. nih.gov

Synthesis of Complex Molecules

Through these cross-coupling reactions and other transformations, this compound serves as a key starting material for the synthesis of more complex and highly functionalized molecules. Its ability to introduce a trifluoromethylated phenolic moiety into a larger structure is particularly valuable.

Role in the Synthesis of Heterocyclic Compounds

The reactivity of the iodo and hydroxyl groups can be exploited to construct various heterocyclic ring systems, which are prevalent in many biologically active compounds.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometry, electronic structure, and energetic properties of 2-Iodo-4-(trifluoromethyl)phenol.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic structure of molecules. For substituted phenols, the B3LYP functional combined with basis sets like 6-31G(d) or 6-311++G(d,p) has been shown to provide reliable results that are in good agreement with experimental data. modgraph.co.ukresearchgate.netrsc.org

The geometry optimization of this compound would involve finding the lowest energy conformation by calculating the forces on each atom and iteratively adjusting their positions until a stable structure is reached. The resulting optimized geometry would provide precise information on bond lengths, bond angles, and dihedral angles. It is expected that the presence of the bulky iodine atom at the ortho position would cause some steric strain, potentially leading to a slight out-of-plane arrangement of the hydroxyl group. The trifluoromethyl group at the para position is a strong electron-withdrawing group, which would influence the electronic distribution within the benzene (B151609) ring.

| Parameter | 2-Iodophenol (B132878) (Calculated) | 4-(Trifluoromethyl)phenol (B195918) (Calculated) | This compound (Expected) |

| C-I Bond Length (Å) | ~2.10 | N/A | ~2.10 |

| C-O Bond Length (Å) | ~1.37 | ~1.36 | ~1.36 |

| O-H Bond Length (Å) | ~0.96 | ~0.96 | ~0.96 |

| C-C-I Bond Angle (°) | ~120 | N/A | ~120 |

| C-C-O Bond Angle (°) | ~120 | ~120 | ~120 |

Note: The values for the analogs are based on typical DFT calculations and are provided for illustrative purposes. The expected values for this compound are inferred.

Ab Initio Methods (e.g., MP2, HF) for Energetic and Electronic Properties

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative and often more rigorous approaches to calculating energetic and electronic properties, albeit at a higher computational cost. These methods are valuable for refining the understanding of electron correlation effects, which are significant in molecules with heavy atoms like iodine and highly electronegative groups like trifluoromethyl.

Calculations at the HF/6-31G* level have been used to investigate the properties of substituted phenols. liverpool.ac.uk For 2-iodophenol, ab initio calculations have been employed to study its electronic properties and solvation energies. nih.govepfl.chacs.org These studies indicate that the iodine atom significantly influences the molecule's electrostatic potential.

The energetic properties of interest for this compound would include its total energy, standard enthalpy of formation, and dipole moment. The trifluoromethyl group's strong electron-withdrawing nature and the polar C-I bond are expected to result in a significant dipole moment for the molecule.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule with a biological target.

Investigation of Binding Affinities with Biological Targets

While specific docking studies for this compound are not reported, extensive research on 2-iodophenol derivatives has highlighted their potential as potent ligands for various biological targets. The 2-iodophenol moiety has been identified as a key scaffold for targeting the mutation-induced crevice in the p53 cancer mutant Y220C. nih.govresearchgate.net The binding is driven by a strong halogen bond between the iodine atom and the carbonyl oxygen of a leucine (B10760876) residue in the protein's binding pocket. nih.govresearchgate.net This suggests that this compound would likely exhibit similar binding capabilities, with the trifluoromethyl group potentially modulating the binding affinity and selectivity.

Furthermore, 2-iodophenol has been investigated as a ligand for the 5-HT1A serotonin (B10506) receptor, showing high nanomolar binding affinities. nih.gov It has also been docked against a SARS-CoV-2 protein target. ijsra.net These findings underscore the potential of the iodophenol scaffold to interact with a range of biological macromolecules.

Prediction of Potential Pharmacological Activities

Based on the molecular docking studies of its analogs, this compound can be predicted to have potential pharmacological activities. Its ability to form halogen bonds makes it a candidate for targeting proteins where such interactions are favorable.

The demonstrated affinity of iodophenol derivatives for the p53-Y220C mutant suggests a potential application in cancer therapy by stabilizing this mutant and restoring its tumor-suppressing function. nih.govresearchgate.net The interaction with the 5-HT1A receptor points towards possible applications in treating central nervous system disorders, such as anxiety and depression. nih.gov The trifluoromethyl group in this compound could enhance these activities by increasing metabolic stability and membrane permeability, properties that are often improved by fluorination.

Analysis of Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.

For substituted phenols, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, reflecting their electron-donating nature. The LUMO, on the other hand, is distributed over the aromatic system. In this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO, while the iodine atom, with its available p-orbitals, could also participate in the frontier orbitals.

Calculated HOMO and LUMO energy levels for 2-iodophenol have been reported as -4.97 eV and -2.17 eV, respectively. nii.ac.jp The HOMO-LUMO energy gap is a key parameter in determining chemical reactivity. rsc.orgoup.comresearchgate.net The introduction of a trifluoromethyl group is expected to increase the HOMO-LUMO gap compared to 2-iodophenol, potentially increasing its stability.

The table below provides a comparative overview of the expected electronic properties based on data from analogous compounds.

| Property | 2-Iodophenol (Calculated) | 4-(Trifluoromethyl)phenol (Calculated) | This compound (Expected) |

| HOMO Energy (eV) | -4.97 nii.ac.jp | Lower than phenol | Lower than both analogs |

| LUMO Energy (eV) | -2.17 nii.ac.jp | Lower than phenol | Lower than both analogs |

| HOMO-LUMO Gap (eV) | 2.80 | Larger than phenol | Likely between the gaps of the two analogs |

| Dipole Moment (Debye) | Significant | Significant | High |

Note: The values are based on available literature and are intended for comparative and illustrative purposes. The expected values for this compound are inferred based on the electronic effects of the substituents.

The analysis of molecular orbitals and chemical reactivity descriptors derived from them, such as electronegativity, chemical hardness, and electrophilicity index, would provide a more detailed picture of the reaction pathways and potential interactions of this compound.

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily defined by the orientation of the hydroxyl (-OH) group relative to the bulky iodine atom at the ortho position. Two principal planar conformers are of interest: a cis conformer, where the hydroxyl proton is directed towards the iodine atom, and a trans conformer, where it is oriented away.

Theoretical calculations on a wide range of 2-substituted phenols have shown that the relative stability of these conformers is dictated by a balance of steric repulsion and attractive intramolecular interactions. acs.org In the case of this compound, an intramolecular hydrogen bond (IHB) between the hydroxyl group and the iodine atom is expected in the cis conformation (O-H···I). While iodine is a weak hydrogen bond acceptor, such interactions in ortho-iodophenols have been noted to influence their conformational preference and spectroscopic properties. researchgate.net

The trifluoromethyl (-CF3) group, located at the para position, does not directly participate in these intramolecular hydrogen bonds but exerts a strong electron-withdrawing effect on the phenol ring. This electronic influence can modulate the acidity of the hydroxyl proton and, consequently, the strength of the intramolecular hydrogen bond. acs.org Studies on substituted phenols indicate that electron-withdrawing groups tend to strengthen such intramolecular hydrogen bonds. acs.org

| Interaction Type | Description | Expected Influence on Conformation |

| Intramolecular Hydrogen Bond (O-H···I) | Attraction between the hydroxyl proton and the ortho-iodine atom. | Stabilizes the cis conformer. |

| Steric Repulsion | Repulsion between the hydroxyl group and the large iodine atom. | Destabilizes the cis conformer. |

| Electronic Effects (-CF3 group) | Strong electron-withdrawing nature influences the acidity of the -OH group. | May strengthen the O-H···I hydrogen bond. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting the spectroscopic properties of molecules like this compound, aiding in the interpretation of experimental spectra. Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key area where computational predictions are highly valuable.

The O-H stretching frequency in the IR spectrum is particularly sensitive to hydrogen bonding. For 2-substituted phenols, the presence of an intramolecular hydrogen bond in the cis conformer leads to a noticeable redshift (lowering of frequency) of the O-H stretching band compared to the trans conformer or to phenol itself. researchgate.net Computational studies using methods like DFT can predict these vibrational frequencies with a reasonable degree of accuracy. nih.gov For this compound, it is expected that the calculated IR spectrum would show a distinct O-H stretching frequency for the stable cis conformer, shifted to a lower wavenumber due to the O-H···I interaction.

A strong correlation between theoretically predicted and experimentally measured spectroscopic data has been established for a wide variety of substituted phenols. acs.org While experimental spectra for this compound are not widely published in academic literature, predictions can be benchmarked against data for similar halogenated phenols. For instance, studies on other halogenated pollutants have demonstrated the successful interplay between theoretical predictions and experimental gas-phase infrared spectra for accurate characterization. nih.gov

The table below illustrates the typical effect of ortho-substituents on the calculated O-H vibrational frequency in phenols, demonstrating the expected trend for this compound.

| Compound | Substituent (ortho) | Typical Calculated O-H Frequency Shift (cm⁻¹) | Nature of Interaction |

| Phenol | -H | Reference | No IHB |

| 2-Chlorophenol | -Cl | Redshift | Weak O-H···Cl IHB |

| 2-Bromophenol | -Br | Redshift | Weak O-H···Br IHB |

| 2-Iodophenol | -I | Redshift | Weak O-H···I IHB |

| 2-Nitrophenol | -NO₂ | Larger Redshift | Strong O-H···O IHB |

Thermodynamic Parameters and Stability Analysis

Computational chemistry allows for the calculation of various thermodynamic parameters that provide insights into the stability of this compound. Key parameters include the enthalpy of formation, Gibbs free energy, and bond dissociation enthalpy (BDE).

The relative stability of the cis and trans conformers can be quantified by their calculated energy difference. The intramolecular hydrogen bond enthalpy (ΔHintra-HB) is often calculated as the enthalpy difference between the hydrogen-bonded form and the lowest-energy non-bonded conformer. acs.org For this compound, this would represent the energetic advantage of forming the O-H···I bond.

The O-H bond dissociation enthalpy is a critical parameter for assessing the antioxidant potential of phenolic compounds. Computational studies have shown that the BDE is influenced by substituents on the phenol ring. nih.gov The electron-withdrawing trifluoromethyl group is expected to increase the O-H BDE, making hydrogen atom abstraction more difficult compared to unsubstituted phenol. This is because the resulting phenoxyl radical would be destabilized by the electron-withdrawing group.

Kinetic and thermodynamic parameters for reactions of various phenols have been studied computationally, providing a framework for understanding the reactivity of this compound. rsc.orgnih.gov The stability of this compound can also be considered in the context of its degradation pathways. For instance, theoretical studies on halogenated phenols have investigated their reactions with hydroxyl radicals, a key process in their atmospheric degradation. rsc.org

| Thermodynamic Parameter | Significance for this compound | Influencing Factors |

| Enthalpy of Formation | Overall stability of the molecule. | Contribution of individual atoms and bonds. |

| Gibbs Free Energy of Conformers | Relative population of cis and trans forms at equilibrium. | Enthalpy (IHB) and entropy contributions. |

| O-H Bond Dissociation Enthalpy (BDE) | Ease of hydrogen atom donation (antioxidant capacity). | Electron-withdrawing -CF3 group (destabilizing for radical). |

| Intramolecular H-Bond Enthalpy | Strength of the O-H···I interaction. | Electronegativity and size of the halogen, acidity of the OH group. |

Applications in Advanced Organic Synthesis

Building Block for Complex Fluorinated and Iodinated Molecules

The strategic placement of the iodo and trifluoromethyl groups on the phenol (B47542) ring makes 2-Iodo-4-(trifluoromethyl)phenol a key starting material for constructing intricate molecular architectures. The iodo group is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and materials. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The trifluoromethyl group, a common motif in many bioactive compounds, imparts unique properties such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. nih.gov The presence of this group in the starting material obviates the need for often challenging late-stage trifluoromethylation reactions.

Below is a table summarizing the potential cross-coupling reactions that can be employed with this compound, highlighting its versatility as a building block.

| Reaction Type | Coupling Partner | Resulting Bond | Significance in Complex Molecule Synthesis |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, boronate esters) | C-C | Formation of biaryl and substituted aromatic systems. |

| Sonogashira Coupling | Terminal alkynes | C-C (sp²-sp) | Introduction of alkynyl moieties, crucial for many natural products and functional materials. researchgate.net |

| Buchwald-Hartwig Amination | Amines | C-N | Synthesis of arylamines and their derivatives, prevalent in medicinal chemistry. |

| Ullmann Condensation | Alcohols, amines, thiols | C-O, C-N, C-S | Formation of diaryl ethers, arylamines, and aryl thioethers, often under copper catalysis. |

| Heck Coupling | Alkenes | C-C | Formation of substituted alkenes. |

These reactions enable the modular assembly of complex structures, where the 2-iodo-4-(trifluoromethyl)phenyl scaffold serves as a central component, with further complexity built around it through sequential and selective transformations.

Precursor in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy in medicinal chemistry and materials science for creating a library of structurally related compounds from a common intermediate. This compound is an ideal precursor for such strategies due to its multiple, orthogonally reactive sites. The phenolic hydroxyl group, the carbon-iodine bond, and the aromatic ring itself can be selectively functionalized.

A general scheme for a divergent synthesis starting from this compound is outlined below:

Functionalization of the Hydroxyl Group: The phenolic -OH group can be readily alkylated, acylated, or converted to a triflate. This modification can alter the electronic properties of the ring and introduce new functionalities.

Reaction at the Iodo Group: As discussed previously, the iodo group is a handle for various cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 2-position.

Electrophilic Aromatic Substitution: The electron-donating hydroxyl group (or its ether derivative) directs electrophilic substitution to the positions ortho and para to it. While the 4-position is blocked by the trifluoromethyl group and the 2-position by the iodo group, the 6-position is available for substitution, allowing for the introduction of additional functional groups. A patent describes a method for producing 2,5-substituted derivatives of 4-(trifluoromethyl)phenol (B195918), indicating the feasibility of further substitution on the ring. google.com

This multi-faceted reactivity allows for a combinatorial approach to generate a diverse library of compounds, each with unique structural features and potentially different biological activities or material properties.

Role in the Development of Novel Reagents and Catalysts

The development of new reagents and catalysts is crucial for advancing chemical synthesis. While not extensively documented, the structure of this compound makes it a plausible candidate for the synthesis of novel ligands for catalysis. For instance, it could serve as a precursor for the synthesis of phosphine (B1218219) ligands. nih.gov The reaction of the iodo-group with a phosphine-containing nucleophile, or the conversion of the iodo-group to a lithium or Grignard reagent followed by reaction with a chlorophosphine, could yield a phosphine ligand incorporating the 2-hydroxy-4-(trifluoromethyl)phenyl moiety.

The electronic properties of such a ligand would be significantly influenced by the trifluoromethyl group. The strong electron-withdrawing nature of the CF₃ group would decrease the electron density on the phosphorus atom, which in turn could modulate the catalytic activity and selectivity of a metal complex incorporating this ligand. This could be advantageous in a variety of catalytic processes, including cross-coupling reactions and asymmetric catalysis.

Furthermore, hypervalent iodine reagents are a class of oxidizing agents used in various organic transformations. While not a direct application of the phenol itself, the synthesis of trifluoromethylated hypervalent iodine compounds for electrophilic trifluoromethylation has been reported. researchgate.net The synthesis of such reagents often involves precursors with trifluoromethyl groups, highlighting a potential, albeit indirect, role for derivatives of this compound in the development of new reagents.

Synthesis of Heterocyclic Compounds Incorporating the 2-Iodo-4-(trifluoromethyl)phenyl Moiety

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large proportion of approved drugs containing at least one heterocyclic ring. This compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly benzofurans.

One of the most effective methods for synthesizing substituted benzofurans is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. nih.govacs.org This methodology can be directly applied to this compound to generate 5-(trifluoromethyl)benzofurans. acs.org The general reaction scheme is depicted below:

A one-pot, three-component reaction involving an o-iodophenol, a terminal alkyne, and an aryl iodide under Sonogashira conditions can also be employed to produce highly substituted benzofurans. nih.gov This approach is particularly useful for generating libraries of compounds for biological screening.

Another important class of heterocycles that can be synthesized from derivatives of this compound are dibenzofurans. The synthesis of dibenzofurans can be achieved via the intramolecular C-H activation of o-iodo diaryl ethers. nih.gov These diaryl ethers can be prepared from this compound through an O-arylation reaction. The subsequent palladium-catalyzed cyclization furnishes the dibenzofuran (B1670420) core. biointerfaceresearch.com This strategy provides access to a range of substituted dibenzofurans with potential applications in materials science and medicinal chemistry. ekb.egacs.org

The following table summarizes the synthesis of these two important classes of heterocyclic compounds from this compound.

| Target Heterocycle | Synthetic Strategy | Key Reaction Steps |

| 5-(Trifluoromethyl)benzofurans | Sonogashira coupling and intramolecular cyclization | 1. Palladium/copper-catalyzed coupling of this compound with a terminal alkyne. 2. Intramolecular cyclization of the resulting 2-alkynylphenol derivative. |

| Substituted Dibenzofurans | O-arylation and intramolecular C-H activation | 1. O-arylation of this compound to form an o-iodo diaryl ether. 2. Palladium-catalyzed intramolecular C-H activation to form the dibenzofuran ring. |

Emerging Research Directions and Future Perspectives

Sustainable Synthetic Routes for 2-Iodo-4-(trifluoromethyl)phenol

Current synthetic strategies for this compound often involve the direct iodination of 4-(trifluoromethyl)phenol (B195918). One established method utilizes iodine and sodium bicarbonate in a solvent mixture of tetrahydrofuran (B95107) and water. chemicalbook.com While effective, the growing emphasis on green chemistry is driving research towards more environmentally benign approaches. nih.gov Future research in this area is likely to focus on:

Catalytic Iodination: Exploring the use of catalysts to improve the efficiency and reduce the waste generated during the iodination process.

Alternative Iodinating Agents: Investigating less hazardous and more atom-economical iodinating reagents.

Flow Chemistry: Implementing continuous flow reactors to enhance reaction control, improve safety, and facilitate easier scale-up.

Electrochemical Methods: Utilizing electrochemical synthesis as a means to generate the iodinating species in situ, minimizing the use of chemical reagents. nih.govnih.gov

Chemo- and Regioselective Functionalization Strategies

The this compound scaffold possesses multiple reactive sites, making chemo- and regioselective functionalization a key area of research. The hydroxyl and iodo groups, along with the trifluoromethyl-substituted aromatic ring, offer diverse opportunities for modification.

A significant focus lies in the protection of the hydroxyl group, often with a tetrahydropyranyl (THP) ether, to direct subsequent reactions to the iodo position. google.com This allows for selective electrophilic substitution at other positions on the aromatic ring. google.com Future research will likely concentrate on:

Orthogonal Protecting Groups: Developing and utilizing a wider range of protecting groups that can be selectively removed under different conditions, allowing for more complex and controlled multi-step syntheses.

Directed Ortho-Metalation (DoM): Exploiting the directing ability of the hydroxyl or a protected hydroxyl group to achieve selective functionalization at the C-3 position.

Late-Stage Functionalization: Devising methods for the selective introduction of functional groups in the final stages of a synthetic sequence, which is particularly valuable in the synthesis of complex molecules and for creating libraries of analogs for biological screening.

Development of New Catalytic Systems for Transformations Involving this Scaffold

The iodo-substituent in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. acs.orgnih.gov These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of more complex molecules.

| Cross-Coupling Reaction | Description |

| Suzuki-Miyaura Coupling | Reaction with boronic acids or their derivatives to form new C-C bonds. nih.gov |

| Heck Coupling | Reaction with alkenes to form substituted alkenes. nih.gov |

| Sonogashira Coupling | Reaction with terminal alkynes to form alkynylated products. nih.gov |

| Kumada Coupling | Reaction with Grignard reagents. nih.gov |

| Negishi Coupling | Reaction with organozinc reagents. nih.gov |

| Buchwald-Hartwig Amination | Reaction with amines to form N-aryl products. |

Future research in this domain is geared towards:

Novel Ligand Design: Creating new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium, nickel, or copper catalysts to improve reaction efficiency, expand substrate scope, and enable reactions under milder conditions. acs.org

Photoredox Catalysis: Utilizing visible light-driven catalysis to enable novel transformations and access different reaction pathways. acs.org

Dual Catalysis: Combining two different catalytic cycles to achieve transformations that are not possible with a single catalyst.

Exploration of Novel Biological Applications Beyond Current Scope

While this compound itself is primarily an intermediate, its derivatives hold significant potential in medicinal chemistry and agrochemistry. fishersci.nochemicalbook.com The trifluoromethyl group is a common motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

Current research often utilizes this scaffold as a building block for creating more complex molecules with potential biological activity. chemscene.com Emerging areas of exploration include:

Target-Based Drug Discovery: Designing and synthesizing derivatives of this compound that are specifically targeted to interact with key biological macromolecules, such as enzymes or receptors, implicated in disease.

Phenotypic Screening: Screening libraries of compounds derived from this scaffold in cell-based or whole-organism assays to identify novel biological activities without a preconceived target.

Agrochemical Research: Investigating the potential of derivatives as herbicides, fungicides, or insecticides.

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. bruker.com Advanced spectroscopic techniques are increasingly being employed for the real-time, in-situ monitoring of reactions involving this compound and its derivatives. youtube.com

| Spectroscopic Technique | Application in Reaction Monitoring |

| In-situ Fourier Transform Infrared (FTIR) Spectroscopy | Provides real-time information on the concentration of reactants, products, and intermediates by monitoring characteristic vibrational bands. nih.govyoutube.comrsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed structural information and quantitative data on all components of a reaction mixture. bruker.comyoutube.com Flow NMR allows for continuous monitoring under reaction conditions. nih.gov |

| Mass Spectrometry (MS) | Enables the identification and tracking of reaction components based on their mass-to-charge ratio. shimadzu.com |

| Raman Spectroscopy | Complements FTIR by providing information on molecular vibrations, particularly for non-polar bonds. |

The integration of these techniques, often in a "flow" setup, provides a comprehensive picture of the reaction as it occurs. nih.gov This allows for:

Kinetic Analysis: Precise determination of reaction rates and orders. nih.gov

Mechanistic Elucidation: Identification of transient intermediates and elucidation of reaction pathways. youtube.com

Process Optimization: Rapid identification of optimal reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize byproducts. bruker.com

Future developments will likely involve the combination of multiple spectroscopic techniques (e.g., simultaneous FTIR and NMR) and the application of chemometrics to deconvolve complex spectral data, providing an even more detailed understanding of these important chemical transformations. bruker.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.